Product packaging for Amycomycin(Cat. No.:CAS No. 344362-08-9)

Amycomycin

Cat. No.: B3036492
CAS No.: 344362-08-9
M. Wt: 1198.6 g/mol
InChI Key: VNFAKMBHDHVYLZ-HSTNYJNZSA-N
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Description

Significance of Novel Antimicrobial Discovery in Contemporary Research

The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health, with projections indicating it could become a leading cause of death worldwide if not addressed. who.int This "silent pandemic" is exacerbated by a "discovery void" that began in the late 1980s, following the "golden era" of antibiotic discovery from 1940 to 1962. reactgroup.org The dwindling pipeline of new antibiotics, coupled with the increasing prevalence of multidrug-resistant pathogens, creates an urgent need for novel antimicrobial agents with unique mechanisms of action. reactgroup.orgmdpi.com Natural products, historically a rich source of antibiotics like penicillin, continue to be a crucial area of exploration in the quest for next-generation treatments. isomerase.co.uksciencemuseum.org.uk

Context of Amycomycin within Natural Product Chemistry and Antimicrobial Agents

This compound is a naturally occurring antibiotic discovered from the cultivation of the microorganism Amycolatopsis sp.. google.comgoogleapis.com This genus of bacteria is a well-regarded source of valuable bioactive natural products, including notable antibiotics like rifamycin (B1679328) and vancomycin (B549263). mdpi.comnih.gov Chemically, this compound is characterized by a distinctive tetramic acid moiety connected to a long, highly oxygenated side chain, classifying it as a complex polyketide. googleapis.commdpi.com Its discovery was a result of intensive screening efforts to find structurally different classes of compounds active against vancomycin- and teicoplanin-resistant strains, which are significant challenges in clinical settings. googleapis.comgoogle.com

Current Research Landscape and Gaps in this compound Scholarship

Initial research has established this compound as a potent antibiotic, particularly against Gram-positive bacteria. googleapis.comgoogle.com However, the body of literature remains relatively small, indicating significant gaps in our understanding. While its producing organism and primary mechanism of action have been identified, comprehensive studies on its biosynthetic pathway, the full extent of its antimicrobial spectrum, and potential for analog development are not yet fully realized. mdpi.comescholarship.org There is a particular need for further research into the regulatory elements of its biosynthetic gene cluster and a deeper exploration of its structure-activity relationships to guide synthetic modifications. mdpi.comcollaborativedrug.com

Scope and Objectives of Academic Inquiry on this compound

The primary objective of current and future research on this compound is to fully characterize its potential as a therapeutic lead. This involves a multi-faceted approach:

Elucidation of Biosynthesis: Mapping the complete biosynthetic gene cluster and understanding the function of each enzyme to enable bioengineering efforts. mdpi.comnih.gov

Mechanism of Action: Detailed molecular studies to understand its interaction with DNA gyrase and compare its binding and inhibition kinetics to other known gyrase inhibitors. patsnap.commdpi.com

Antimicrobial Profiling: Comprehensive testing against a wide panel of clinically relevant and drug-resistant pathogens to define its spectrum of activity. ucsf.edu

Medicinal Chemistry: Investigating the structure-activity relationship to design and synthesize novel analogs with improved potency, spectrum, or pharmacokinetic properties. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H115NO18 B3036492 Amycomycin CAS No. 344362-08-9

Properties

IUPAC Name

(3E,5Z)-1-methyl-5-(2-methylpropylidene)-3-[(2E,20E,24E)-1,5,7,11,13,17,19,26,27,29,31,35,37,41,43-pentadecahydroxy-2,10,12,18,20,22,24,32,40,42,44-undecamethyl-23-oxopentatetraconta-2,20,24-trienylidene]pyrrolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H115NO18/c1-34(2)27-51-64(83)57(65(84)66(51)15)63(82)39(8)22-26-49(70)31-47(68)24-20-37(6)60(79)43(12)52(72)17-16-18-53(73)44(13)62(81)41(10)28-40(9)59(78)42(11)29-55(75)56(76)33-50(71)32-54(74)36(5)19-23-46(67)30-48(69)25-21-38(7)61(80)45(14)58(77)35(3)4/h22,27-29,34-38,40,43-50,52-56,58,60-62,67-77,79-82H,16-21,23-26,30-33H2,1-15H3/b39-22+,41-28+,42-29+,51-27-,63-57+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFAKMBHDHVYLZ-HSTNYJNZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1C(=O)C(=C(C(=CCC(CC(CCC(C)C(C(C)C(CCCC(C(C)C(C(=CC(C)C(=O)C(=CC(C(CC(CC(C(C)CCC(CC(CCC(C)C(C(C)C(C(C)C)O)O)O)O)O)O)O)O)C)C)O)O)O)O)O)O)C)O)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\1/C(=O)/C(=C(/C(=C/CC(CC(CCC(C)C(C(C)C(CCCC(C(C)C(/C(=C/C(C)C(=O)/C(=C/C(C(CC(CC(C(C)CCC(CC(CCC(C)C(C(C)C(C(C)C)O)O)O)O)O)O)O)O)/C)/C)O)O)O)O)O)O)/C)\O)/C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H115NO18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1198.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Microbial Origin and Biosynthetic Pathways of Amycomycin

Producing Microorganisms and Fermentation Strategies

The genus Amycolatopsis comprises a group of Gram-positive, aerobic actinomycetes, often found in soil, that are renowned for their ability to produce a wide array of secondary metabolites with significant biological activities, including important clinical antibiotics like vancomycin (B549263) and rifamycin (B1679328). nih.govnih.gov Initially, some species were misidentified as Streptomyces or Nocardia before being recognized as a distinct genus. nih.gov

Several strains of Amycolatopsis have been identified as producers of compounds named Amycomycin. The specific this compound focused on in this article, an epoxy isonitrile fatty acid, is produced by Amycolatopsis sp. AA4. nih.govnih.gov Other strains have been reported to produce different chemical structures also named this compound. For instance, Amycolatopsis sp. ST101170 (deposited as DSM 12216) produces a large polyketide antibiotic featuring a tetramic acid moiety. googleapis.comgoogle.com Additionally, Amycolatopsis sp. Hca1, isolated from the gut of the grasshopper Oxya chinensis, produces this compound A and this compound B, which are angucyclinone derivatives. nih.govmdpi.com

Strain IDThis compound TypeOrigin / Isolation SourceReference
Amycolatopsis sp. AA4 Epoxy isonitrile fatty acidSoil nih.govnih.gov
Amycolatopsis sp. ST101170 (DSM 12216) Polyketide with tetramic acidSoil (India) googleapis.comnih.gov
Amycolatopsis sp. Hca1 Angucyclinone derivatives (this compound A & B)Gut of Oxya chinensis (grasshopper) nih.govmdpi.com

The production of secondary metabolites like this compound is often low under standard laboratory conditions and requires specific strategies for enhancement. A key finding for the production of the epoxy isonitrile this compound was that its biosynthesis by Amycolatopsis sp. AA4 is induced by interaction with another bacterium, Streptomyces coelicolor. oup.com This microbe-microbe interaction represents a critical fermentation strategy for activating the otherwise silent biosynthetic pathway.

General fermentation parameters are also crucial for maximizing yield. While specific optimal conditions for this compound are not detailed in the literature, studies on other Amycolatopsis species provide a framework for optimization. These parameters typically include:

pH: Maintained between 6.0 and 8.0. For example, vancomycin production by A. orientalis was optimal when pH was controlled at 7.0. google.comnih.gov

Temperature: Usually in the range of 25-30°C. google.com Studies on A. orientalis and A. mediterranei found optimal temperatures to be 29°C and 28°C, respectively. nih.govscholaris.ca

Aeration and Agitation: Controlled dissolved oxygen tension is critical. For vancomycin production, maintaining dissolved oxygen at 20-30% was a key factor. nih.gov

Nutrient Sources: The composition of the culture medium, including carbon and nitrogen sources, significantly impacts production. For A. orientalis ST101170, a medium containing sources like glucose, peptone, and yeast extract is used. google.com

Fed-Batch Fermentation: This technique, which involves the controlled addition of nutrients during fermentation, is often employed to increase biomass and product yield in Amycolatopsis fermentations. scholaris.caoup.com

Genetic and Enzymatic Basis of this compound Biogenesis

Recent research has successfully identified the genetic blueprint and enzymatic machinery responsible for constructing the epoxy isonitrile this compound. nih.gov The pathway is a hybrid system, combining elements of fatty acid and polyketide synthesis with unique enzymatic modifications.

The complete biosynthetic gene cluster (BGC) for the epoxy isonitrile this compound has been identified. nih.gov Analysis of the BGC reveals a collection of genes encoding the enzymes required for its assembly. The cluster contains genes for polyketide synthases (PKS), fatty acid synthases (FAS), and several crucial tailoring enzymes that install the unique chemical functionalities of the final molecule. nih.gov The presence of genes for both PKS and FAS components highlights the hybrid nature of the biosynthetic pathway. nih.govfrontiersin.org

The biosynthesis of this compound involves a series of specialized enzymes that perform distinct catalytic functions. nih.gov

Enzyme TypeSpecific EnzymesFunction in this compound BiosynthesisReference
Thioesterase / Isonitrile Synthase Bifunctional thioesterase & Nonheme iron α-KG-dependent enzymeCatalyze the formation of an isonitrile intermediate, which serves as a key building block. nih.gov The formation of isonitriles in nature can occur via several enzymatic routes, including those involving non-heme iron-dependent dioxygenases. nsf.govnih.gov nih.govnsf.govnih.gov
Ligase Acyl Carrier Protein (ACP) LigaseLoads the isonitrile intermediate onto an Acyl Carrier Protein (ACP), preparing it for chain extension. nih.gov nih.gov
Polyketide Synthase (PKS) PKS modulesPerform chain extension on the ACP-tethered isonitrile, assembling the long-chain γ-hydroxy isonitrile acid skeleton. nih.gov This is analogous to the iterative extension seen in fatty acid and polyketide biosynthesis. frontiersin.orgpsu.edu nih.govfrontiersin.org
Cytochrome P450 Monooxygenases AmcB, AmcC, AmcQCatalyze the final oxidative modifications, including the installation of the epoxide ring and a keto group, to complete the biosynthesis of this compound. nih.gov nih.gov

The biosynthetic pathway of this compound is a multi-step enzymatic cascade starting from simple metabolic precursors. nih.gov

Isonitrile Precursor Formation: The pathway begins with the synthesis of a small isonitrile-containing molecule. This crucial step is accomplished by a bifunctional thioesterase and a nonheme iron α-ketoglutarate-dependent enzyme. nih.gov

Loading onto ACP: An acyl carrier protein (ACP) ligase then attaches this isonitrile precursor to an ACP. This covalent tethering activates the precursor for subsequent reactions. nih.gov

Chain Elongation: The ACP-bound isonitrile intermediate enters a polyketide synthase (PKS) assembly line. The PKS modules iteratively add two-carbon units, likely derived from malonyl-CoA, to extend the acyl chain, ultimately forming a long-chain γ-hydroxy isonitrile acid skeleton. nih.gov

Final Oxidative Modifications: The biosynthesis concludes with a series of oxidations catalyzed by three distinct P450 enzymes: AmcB, AmcC, and AmcQ. These enzymes are responsible for creating the reactive epoxide ring and a keto group, yielding the final, bioactive this compound molecule. nih.gov

This pathway demonstrates a sophisticated enzymatic strategy, borrowing machinery from fatty acid and polyketide synthesis and combining it with highly specialized enzymes to create the rare and complex epoxy isonitrile warhead. nih.govbiorxiv.org

Strategies for Biosynthetic Pathway Engineering and Synthetic Biology Approaches

Heterologous Expression of this compound Biosynthetic Genes

Heterologous expression has become a cornerstone strategy in natural product discovery and pathway engineering. frontiersin.org This approach involves cloning a biosynthetic gene cluster (BGC) from its native producer and introducing it into a more genetically tractable and well-characterized surrogate host. researchgate.net For actinomycete-derived pathways like that of this compound, common host organisms include engineered strains of Streptomyces coelicolor, Streptomyces albus, and Streptomyces lividans. researchgate.netmdpi.com

The primary goals of this technique are to activate silent or "cryptic" BGCs that are not expressed in their original host under laboratory settings, to improve the yield of the natural product, and to facilitate genetic manipulation for pathway elucidation or engineering. frontiersin.orgjmicrobiol.or.krutupub.fi Many wild-type actinomycete strains are difficult to manipulate genetically, making heterologous expression an essential tool for studying and modifying complex biosynthetic pathways. researchgate.net

While the putative BGC for this compound has been identified, specific reports on its successful heterologous expression are not yet prominent in the literature. However, the methodology represents a clear and powerful path forward. The process would involve isolating the entire this compound BGC from Amycolatopsis sp. AA4 and cloning it into an expression vector, which is then introduced into a suitable Streptomyces host. smbb.mx Engineered host strains, which have been optimized for secondary metabolite production by deleting competing native pathways, could significantly enhance production levels. smbb.mx Given that this compound production is naturally induced by S. coelicolor, expressing the cluster within this host could be particularly effective, potentially leveraging native regulatory elements that respond to the host's cellular environment. nih.gov

Directed Evolution and Metabolic Engineering for Analog Production

The generation of novel chemical diversity from existing natural product scaffolds is a central goal of synthetic biology. Directed evolution and metabolic engineering are powerful, complementary strategies for achieving this by modifying biosynthetic pathways to produce novel analogs. nih.govhelmholtz-hzi.de

Directed Evolution focuses on engineering the enzymes within a biosynthetic pathway. By introducing random mutations into the gene encoding a specific enzyme—often using techniques like error-prone PCR—a library of enzyme variants can be created. chemrxiv.orgchemrxiv.org These variants can then be screened for altered activity or substrate specificity. For modular polyketide synthases (PKSs), which are involved in the biosynthesis of many complex natural products, the thioesterase (TE) domain has been identified as a key gatekeeper for product structure. researchgate.net Engineering this domain through directed evolution has successfully generated hybrid macrocyclic ring systems that differ from the natural product. chemrxiv.orgchemrxiv.org In the context of the this compound pathway, directed evolution could be applied to the core synthases or the tailoring enzymes responsible for forming the epoxide and isonitrile groups. This could yield analogs with modified backbones or altered reactive functionalities.

Metabolic Engineering involves the targeted manipulation of an organism's broader metabolic network to influence the production of a specific compound. nih.gov This can include several approaches:

Enhancing Precursor Supply: Overexpressing genes in primary metabolism to increase the pool of starter or extender units (e.g., specific acyl-CoAs) for the biosynthetic pathway.

Blocking Competing Pathways: Deleting genes for other secondary metabolite pathways that compete for the same precursors, thereby funneling metabolic flux toward the pathway of interest. helmholtz-hzi.de

Introducing Novel Precursors: Engineering the host to produce a non-native precursor, which can then be incorporated by the biosynthetic machinery to create a novel analog, a technique known as mutasynthesis.

These strategies could be applied to an this compound-producing strain (either the native producer or a heterologous host) to generate new derivatives. For example, by engineering the fatty acid metabolism of the host, alternative precursor molecules could be supplied to the this compound synthase machinery, potentially leading to the creation of a library of novel this compound analogs with modified acyl chains. pnas.org

Molecular Mechanism of Action of Amycomycin

Identification of Primary Cellular Targets in Bacterial Pathogens

Research has identified that the primary cellular target of amycomycin in susceptible bacteria is an enzyme involved in fatty acid synthesis. nih.govnih.gov

Direct Inhibition of Bacterial Fatty Acid Biosynthesis Enzyme FabH

This compound functions as a potent and specific inhibitor of bacterial β-ketoacyl-[acyl-carrier-protein] synthase III (FabH). nih.govnih.gov FabH is a crucial enzyme that catalyzes the condensation of acetyl-CoA with malonyl-acyl carrier protein (ACP) to initiate the fatty acid elongation cycle in many bacteria. nih.gov Studies have shown that this compound significantly reduces the content of branched-chain fatty acids (BCFAs) in S. aureus cells, consistent with the inhibition of FabH, which is involved in the synthesis of these fatty acids. nih.gov Overexpression of fabH in S. aureus has been demonstrated to increase resistance to this compound, further supporting FabH as the primary target. nih.gov Conversely, a fabHB knockout in Bacillus subtilis showed decreased resistance to this compound compared to the wild-type strain. nih.gov

Investigation of Potential Secondary or Off-Target Molecular Interactions

While FabH is identified as the primary target, the potential for secondary or off-target molecular interactions is a consideration in understanding the full scope of this compound's effects. Off-target effects occur when a drug binds to molecules other than its intended target, potentially leading to unintended consequences. cancer.gov Although the primary research highlights the specific inhibition of FabH, detailed investigations into a broad range of potential off-targets for this compound are not extensively detailed in the provided search results. Research into off-target activities is a general aspect of drug discovery to mitigate potential adverse effects and understand the selectivity of a compound. reactionbiology.comresearchgate.net

Comparative Analysis with Related Compounds, e.g., Amycolamicin's Dual Mechanism with Type II Topoisomerases

Comparing the mechanism of action of this compound to related compounds, such as amycolamicin, reveals distinct targeting strategies. Amycolamicin (AMM), also produced by an Amycolatopsis species, is a broad-spectrum antibiotic that inhibits bacterial type II topoisomerases, specifically DNA gyrase and bacterial topoisomerase IV. nih.gov This represents a dual targeting mechanism affecting DNA replication and topology. nih.gov In contrast, this compound's primary mechanism identified is the inhibition of FabH in the fatty acid biosynthesis pathway. nih.govnih.gov This difference in target highlights the diversity of mechanisms employed by antibiotics produced by related microbial genera.

Detailed Molecular Interactions and Binding Dynamics

Understanding the detailed molecular interactions and binding dynamics between this compound and its target, FabH, is crucial for elucidating the mechanism of inhibition.

Structural Biology of this compound-Target Protein Complex Formation

Structural biology studies, such as X-ray crystallography, can provide insights into how this compound binds to FabH and the resulting conformational changes. While the search results confirm FabH as the target and mention structural features of this compound, a specific crystal structure of the this compound-FabH complex is not provided. However, structural studies of FabH from other bacteria, such as Mycobacterium tuberculosis, in complex with substrates like lauroyl-coenzyme A, have revealed the architecture of the active site and acyl group binding channels, which are relevant for understanding how inhibitors might interact. nih.gov Further structural studies of this compound in complex with bacterial FabH would be necessary to fully detail the molecular interactions.

Cellular Effects and Bactericidal Mechanisms

This compound, a naturally occurring antibiotic, exerts its effects by targeting essential processes within bacterial cells. Research indicates that its mechanism involves interference with specific biochemical pathways critical for pathogen survival and proliferation, ultimately leading to the inhibition of growth or direct killing of microbial cells. ontosight.ai

Impact on Bacterial Cell Physiology and Essential Metabolic Processes

This compound has been identified as a potent and specific inhibitor of Staphylococcus aureus. nih.gov Its primary known target is FabH, an enzyme essential for bacterial fatty acid biosynthesis. nih.govasm.orgresearchgate.net Fatty acid biosynthesis is a vital metabolic pathway for bacteria, playing a crucial role in the construction of cell membranes and other cellular components. asm.orgresearchgate.net By targeting and inhibiting FabH, this compound disrupts this essential process. nih.govasm.orgresearchgate.net

The disruption of fatty acid synthesis has significant consequences for bacterial cell physiology. Essential metabolic processes are impacted, as the necessary building blocks for growth and division become unavailable. Antibiotics, in general, are known to affect various aspects of bacterial physiology, including growth rate, cell size, shape, and macromolecular composition. nih.gov Interference with metabolic pathways, such as fatty acid synthesis, can lead to a cascade of effects that impair the cell's ability to maintain homeostasis, grow, and reproduce.

Assessment of Cellular Morphological Changes Induced by this compound

Changes in bacterial cell morphology are often indicative of the mechanism of action of an antibiotic and reflect alterations in the cellular physiological state. nih.govnih.gov While the provided research findings highlight this compound's specific molecular target as FabH in fatty acid biosynthesis nih.govasm.orgresearchgate.net, detailed descriptions of the specific morphological changes induced by this compound in bacterial cells are not extensively detailed in the immediately available information.

Structure Activity Relationship Sar Studies of Amycomycin and Analogues

Elucidation of Key Structural Motifs Responsible for Biological Activity

The antibacterial activity of amycomicin (also referred to as amycolamicin) is attributed to an unprecedented dual mechanism involving interaction with bacterial type II topoisomerases. nih.gov The molecule's lower binding sites are thought to occupy the ATP binding pocket, while the upper binding sites disrupt the enzyme dimer interface. nih.gov This dual action highlights the importance of distinct structural motifs within the amycomicin molecule for its target interaction and inhibition.

Identification of Pharmacophore Elements Critical for Antimicrobial Potency

While detailed pharmacophore models specifically for amycomycin are not extensively described in the search results, the mechanism of action suggests that elements capable of interacting with the ATP binding pocket and the enzyme dimer interface of bacterial type II topoisomerases are critical for antimicrobial potency. nih.gov For related antibiotic classes, such as aminoglycosides, the presence of aminated sugars linked to a cyclitol is essential for activity through binding to prokaryotic ribosomes. nih.gov this compound, with its unique structural features including a tetramic acid moiety and a highly oxygenated side chain or an epoxide isonitrile warhead, likely possesses distinct pharmacophore elements contributing to its specific target interaction. googleapis.comnih.gov Studies on other antibiotic classes, such as quinone derivatives and glycopeptides, demonstrate how specific structural modifications and functional groups contribute to antibacterial activity and target affinity. mdpi.comresearchgate.net

Correlating Specific Chemical Substructures with Target Affinity and Inhibition

The complex structure of amycomicin/kibdelomycin, composed of five ring systems, presents challenges for SAR studies. nih.govnih.govnih.gov However, recent studies utilizing total synthesis to produce analogues with site modifications have begun to establish a comprehensive SAR. nih.gov This research aims to correlate specific substructures with their ability to bind to and inhibit bacterial type II topoisomerases. nih.gov The dual-targeting mechanism implies that modifications to the "lower" part of the molecule might affect ATP pocket binding, while alterations to the "upper" part could impact the disruption of the enzyme dimer interface. nih.gov Further detailed research findings on specific analogue modifications and their corresponding changes in target affinity and inhibitory activity are needed to fully elucidate these correlations.

Synthetic and Semisynthetic Approaches for this compound Analogues

Given the complex nature of this compound and its potential as an antibiotic scaffold, various synthetic and semisynthetic strategies are employed to generate analogues for SAR studies and potential drug development.

Total Synthesis Strategies for De Novo this compound Derivatives

Total synthesis provides a route to create this compound and its derivatives from simpler precursors, allowing for the introduction of specific modifications at desired positions. The total synthesis of amycolamicin has been achieved using convergent strategies, which can facilitate the modular assembly of the molecule and the creation of analogues for SAR studies. nih.govnih.gov One reported total synthesis involved a highly diastereoselective intramolecular Diels-Alder reaction to construct a key part of the molecule. nih.gov The ability to synthesize the complex five-ring system allows for the design and creation of de novo derivatives with altered structural features to probe their impact on biological activity. nih.govnih.gov

Chemical Modification and Derivatization of Natural this compound Scaffold

Chemical modification and derivatization of naturally occurring this compound provide a more direct approach to generate analogues. This involves chemically altering functional groups on the isolated natural product. Examples of general chemical derivatization methods for compounds with hydroxyl or carboxyl groups include esterification, ether formation, and amidation. google.comgoogle.com Oxidation can also be used to modify certain groups. google.com For amycomycins A and B, which are angucycline derivatives, chemical derivatization can expand the diversity of molecular structures. mdpi.com Studies on other natural products from Amycolatopsis have also involved the creation of chemically modified analogs, such as esterified, N-acetylated, and hydrogenated derivatives, to evaluate their antibacterial activity. mdpi.com

Rational Design and Optimization of this compound Derivatives

The rational design and optimization of this compound derivatives are driven by the need to enhance its therapeutic properties, including expanding its antimicrobial spectrum, increasing potency against resistant strains, and improving pharmacokinetic profiles. Given the complexity of the this compound scaffold and its unique dual-targeting mechanism, rational design approaches involve targeted structural modifications aimed at elucidating the role of specific functional groups and moieties in its biological activity and interaction with bacterial type II topoisomerases. The application of total synthesis has been instrumental in this process, allowing for the precise introduction of variations at different positions of the molecule to generate a library of analogs for SAR evaluation. wikipedia.org

Strategies for Enhancing Antimicrobial Activity and Spectrum

Strategies for enhancing the antimicrobial activity and spectrum of this compound derivatives are fundamentally guided by SAR studies. These studies aim to identify key structural determinants responsible for potent binding to DNA gyrase and topoisomerase IV and for overcoming bacterial resistance mechanisms. By systematically modifying different parts of the this compound structure—including the trans-decalin, tetramic acid, sugar moieties (amycolose and amykitanose), and the dichloropyrrole carboxylic acid—researchers can probe their impact on antibacterial potency and spectrum. wikipedia.orgfishersci.ie

While specific detailed data tables for this compound derivative SAR were not extensively available in the immediate search results, the approach mirrors strategies used in optimizing other complex antibiotics. For instance, in aminoglycoside antibiotics, selective substitution of amino groups at specific positions has been shown to yield more potent compounds active against resistant strains. nih.govnih.gov Applying similar principles to the various functional groups and rigid ring systems within this compound allows for the assessment of how these changes influence binding affinity to the target enzymes and the ability to evade efflux pumps or enzymatic inactivation, which are common bacterial resistance mechanisms.

Enhancing the antimicrobial spectrum, particularly to include Gram-negative bacteria, represents a significant challenge for many antibiotics, including this compound, which primarily demonstrates potent activity against Gram-positive pathogens. wikipedia.orgfishersci.ie Rational design efforts in this area would likely focus on modifying molecular properties to improve penetration through the outer membrane of Gram-negative bacteria while maintaining or enhancing target binding affinity. This could involve altering lipophilicity, charge distribution, or incorporating structural elements that facilitate passage through porins or disrupt membrane integrity.

Preliminary research findings from SAR studies on this compound and Kibdelomycin analogs, generated through total synthesis with various site modifications, have been crucial in establishing the first comprehensive SAR for this class of antibiotics. wikipedia.org These studies provide the foundation for future rational design efforts aimed at developing novel this compound-based antibiotics with improved activity and broader spectrum. wikipedia.org

Modulating Molecular Properties for Improved Target Engagement

Modulating the molecular properties of this compound derivatives is critical for achieving improved target engagement within the bacterial cell. Effective target engagement is a function of several factors, including the compound's ability to reach its target (cellular uptake and distribution), its binding affinity and kinetics, and its stability within the cellular environment. sigmaaldrich.comnih.gov

Furthermore, structural modifications can be designed to optimize the binding interaction with the dual target sites on DNA gyrase and topoisomerase IV – the ATP binding pocket and the enzyme dimer interface. wikipedia.org This involves understanding the specific interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) between different parts of the this compound molecule and amino acid residues in the binding pockets. Rational modifications can aim to strengthen these favorable interactions or introduce new ones, thereby increasing binding affinity and potentially altering binding kinetics to achieve sustained target occupancy. sigmaaldrich.com

Avoiding efflux by bacterial pumps is another key aspect of improving target engagement, particularly in resistant strains. nih.gov Modifications to the this compound structure can be explored to make the molecule less recognizable to efflux transporters or to alter its accumulation within the cell.

Target engagement assays play a vital role in evaluating the success of these modulation strategies by directly measuring the binding of antibiotic candidates to their targets in live bacteria. nih.gov Such assays provide valuable data on how structural changes translate into improved intracellular target interaction, guiding the iterative process of rational design and optimization.

Bacterial Resistance Mechanisms to Amycomycin

Target-Mediated Resistance Pathways

Resistance can arise from alterations to the molecular target of an antibiotic, which prevents or reduces the drug's binding affinity and efficacy. srce.hrmdpi.com This is a common strategy bacteria employ to evade antimicrobial action. mdpi.comnih.gov

Amycomycin exerts its antibiotic effect by specifically targeting and inhibiting β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme that initiates the fatty acid biosynthesis (FASII) pathway in bacteria. nih.govresearchgate.netresearchgate.net Therefore, a primary and predictable mechanism for resistance to this compound involves modifications to the FabH enzyme itself.

Genetic mutations within the fabH gene can lead to amino acid substitutions in the FabH protein. nih.gov These changes can alter the three-dimensional structure of the enzyme's active site, where this compound binds. If the mutation sufficiently changes the conformation of the binding pocket, it can decrease the binding affinity of this compound, rendering the inhibitor less effective or completely ineffective at concentrations that would normally be lethal. nih.gov Studies involving other FabH inhibitors have validated this mechanism, where resistant mutants were found to possess mutations in the fabH gene located near the enzyme's catalytic triad. nih.gov

In addition to mutations, enzymatic modification of the target is another potential resistance pathway. nih.gov While not specifically documented for this compound, bacteria are known to employ enzymes that can modify antibiotic targets. For example, some bacteria achieve resistance to aminoglycosides through the enzymatic methylation of their ribosomal RNA target, which prevents the antibiotic from binding. srce.hrnih.gov A similar post-translational modification of the FabH enzyme could theoretically confer resistance to this compound.

Another sophisticated resistance strategy is the development or utilization of metabolic pathways that bypass the step inhibited by the antibiotic. mdpi.comsrce.hrfrontiersin.org Since this compound blocks the initiation of fatty acid synthesis by inhibiting FabH, bacteria could potentially survive if they can acquire necessary fatty acids from their environment, thus circumventing the need for their own de novo synthesis pathway. researchgate.net

Research on other FASII inhibitors has shown that some bacterial species, like S. pneumoniae, can overcome the inhibition of this pathway by importing and utilizing extracellular fatty acids. researchgate.net This metabolic flexibility is dependent on the presence of a feedback regulatory system that is triggered by environmental fatty acids. researchgate.net If a bacterium exposed to this compound can activate or acquire transport systems for exogenous fatty acids and integrate them into its metabolism for membrane synthesis and other essential functions, it could effectively bypass the lethal blockade of FabH. This form of resistance does not require alteration of the drug or its target but instead represents a metabolic rerouting to sustain life. frontiersin.org

Efflux Pump Systems Conferring this compound Resistance

Efflux pumps are membrane-spanning transporter proteins that actively extrude a wide variety of toxic compounds, including antibiotics, from the bacterial cytoplasm. nih.govfrontiersin.org This mechanism lowers the intracellular concentration of the drug, preventing it from reaching its target at a sufficient concentration to exert its effect. frontiersin.orgjournalagent.com Overexpression of efflux pumps is a very common cause of multidrug resistance (MDR) in pathogenic bacteria. frontiersin.orgfrontiersin.org

Bacterial genomes encode a diverse array of efflux pumps, which are categorized into several major superfamilies based on their structure, energy source, and substrate specificity. micropspbgmu.ru While specific efflux pumps responsible for transporting this compound have not yet been explicitly identified, the broad substrate specificity of many of these pumps makes them highly likely contributors to potential resistance.

The primary efflux pump families implicated in clinical antibiotic resistance include:

The Resistance-Nodulation-Cell Division (RND) Superfamily: Found in Gram-negative bacteria, these are complex tripartite systems that span both the inner and outer membranes. nih.gov They are powered by the proton motive force and are known to export a vast range of substrates. micropspbgmu.ru Prominent examples include the AcrAB-TolC system in E. coli and the MexAB-OprM system in Pseudomonas aeruginosa, which confer resistance to multiple antibiotic classes. frontiersin.orgmdpi.com

The Major Facilitator Superfamily (MFS): This is one of the largest groups of secondary active transporters, found ubiquitously in bacteria. micropspbgmu.ru They typically function as single-component transporters and utilize the proton motive force to expel drugs like tetracyclines and fluoroquinolones. srce.hrmicropspbgmu.ru The NorA pump in Staphylococcus aureus is a well-characterized MFS transporter. nih.gov

The ATP-Binding Cassette (ABC) Superfamily: These transporters are primary active pumps that use the energy from ATP hydrolysis to drive the efflux of substrates. micropspbgmu.ru They are found in both Gram-positive and Gram-negative bacteria and can export a wide variety of compounds, including macrolides and other antibiotics. frontiersin.orgnih.gov

The Small Multidrug Resistance (SMR) Family: These are small membrane proteins that also function as proton-drug antiporters. frontiersin.org

The Multidrug and Toxic Compound Extrusion (MATE) Family: These pumps utilize either a proton or sodium ion gradient to expel cationic drugs. micropspbgmu.ru

Table 1: Major Families of Bacterial Efflux Pumps

Superfamily Energy Source Key Examples Typical Substrates
RND Proton Motive Force AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) Beta-lactams, fluoroquinolones, aminoglycosides, macrolides, detergents
MFS Proton Motive Force NorA (S. aureus), TetA (E. coli) Tetracyclines, fluoroquinolones, chloramphenicol, biocides
ABC ATP Hydrolysis MsrA (S. aureus), MacB (E. coli) Macrolides, various toxic payloads from antibody-drug conjugates
SMR Proton Motive Force EmrE (E. coli) Cationic dyes, quaternary ammonium (B1175870) compounds
MATE Na+ or H+ Gradient NorM (Vibrio parahaemolyticus) Fluoroquinolones, aminoglycosides, cationic drugs

Functional characterization of these pumps often involves generating mutant strains that lack the pump genes and observing increased susceptibility to antibiotics. nih.gov Conversely, overexpression of a pump gene leads to increased resistance. nih.gov Fluorometric assays using pump substrates can also directly measure the efflux activity of these transporters. nih.gov

The expression of efflux pump genes is tightly controlled by a complex network of regulatory proteins, which can include local repressors and global activators. frontiersin.orgmicropspbgmu.ru The presence of an antibiotic like this compound can act as an environmental stressor, triggering the upregulation of these pumps. journalagent.com

Regulation often occurs through two-component signal transduction systems, which sense environmental changes and modulate gene expression accordingly. frontiersin.org Additionally, transcriptional regulators play a crucial role. For instance, in many Gram-negative bacteria, global activators like MarA, SoxS, and Rob can induce the expression of the AcrAB-TolC efflux system in response to various stressors, including antibiotics. frontiersin.org In many cases, the genes for efflux pumps are located adjacent to a repressor gene. Mutations in this repressor can lead to constitutive overexpression of the pump, resulting in a stable, high-level resistance phenotype. nih.gov Exposure to certain compounds can also induce the expression of efflux pumps, allowing bacteria to adapt and survive during treatment. journalagent.commdpi.com

Enzymatic Inactivation or Degradation of this compound

One of the most effective bacterial resistance strategies is the direct inactivation of an antibiotic through enzymatic action. tamucc.edunih.gov Bacteria produce a wide array of enzymes that can chemically modify or hydrolyze antibiotic molecules, rendering them incapable of binding to their targets. tamucc.edujournalagent.com This mechanism is responsible for widespread resistance to major antibiotic classes, most notably the hydrolysis of β-lactams by β-lactamases and the chemical modification of aminoglycosides by various transferase enzymes. nih.govmdpi.com

This compound possesses a distinct chemical structure that includes a highly reactive epoxide isonitrile warhead. nih.gov While no specific enzymes that degrade this compound have been reported, the existence of this epoxide ring presents a potential target for enzymatic inactivation. A well-documented parallel exists for the antibiotic fosfomycin (B1673569), which also contains an epoxide ring. tamucc.edu Resistance to fosfomycin can be mediated by the enzyme FosX, a hydrolase that catalyzes the opening of the epoxide ring by adding a water molecule, thereby inactivating the antibiotic. tamucc.edu It is plausible that a similar enzymatic mechanism, involving either hydrolysis or potentially modification by transfer of a chemical group (e.g., thiol transfer), could evolve to specifically inactivate the epoxide moiety of this compound, thus conferring resistance. tamucc.edunih.gov

Discovery and Biochemical Analysis of this compound-Modifying Enzymes

Enzymatic inactivation is a common strategy employed by bacteria to neutralize antibiotics, particularly by the antibiotic-producing organisms themselves to avoid self-poisoning. For many antibiotics produced by Actinomycetes, resistance is often mediated by enzymes that chemically modify the antibiotic molecule, rendering it unable to bind to its target. mdpi.comnih.govfrontiersin.org These modifications can include acetylation, phosphorylation, or glycosylation. mdpi.comdroracle.ai

In the case of this compound, which is produced by Amycolatopsis sp., it is highly probable that the organism possesses a self-resistance gene that codes for an this compound-modifying enzyme. nih.govescholarship.org While the specific enzyme has not yet been biochemically characterized in the literature, the discovery would typically involve heterologous expression of candidate genes from the this compound biosynthetic gene cluster in a susceptible host, followed by biochemical assays. nih.gov Such assays would incubate the purified enzyme with this compound and a co-substrate (e.g., Acetyl-CoA for an acetyltransferase or ATP for a phosphotransferase). The reaction mixture would then be analyzed by methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect a modified, inactive form of this compound. researchgate.net

While direct enzymatic inactivation of this compound by target pathogens like Staphylococcus aureus has not been the primary focus of research, a different, yet related, mechanism of resistance has been identified. Research has shown that resistance in S. aureus can be conferred by expressing a functionally equivalent, but structurally distinct, target enzyme from another bacterium. In a key study, expressing the FabH enzyme from Bacillus subtilis in S. aureus resulted in a 500-fold increase in the minimum inhibitory concentration (MIC) of this compound. nih.gov This suggests that the B. subtilis FabH is not inhibited by this compound, effectively providing a bypass for the fatty acid synthesis pathway that this compound targets.

Structural Basis of Enzymatic this compound Inactivation

The structural basis for how an enzyme might inactivate this compound would be elucidated through techniques like X-ray crystallography or cryo-electron microscopy. Although a specific this compound-inactivating enzyme structure is not yet available, we can infer the process from numerous studies on analogous antibiotic resistance enzymes, such as aminoglycoside-modifying enzymes. nih.govresearchgate.net

A crystal structure would reveal the three-dimensional architecture of the enzyme, highlighting the active site where this compound binds. In a co-crystal structure with this compound and a co-factor like ATP or Acetyl-CoA, the precise interactions could be visualized. This would show which specific functional group on the this compound molecule (e.g., a hydroxyl or amino group) is positioned for chemical modification. Key amino acid residues within the active site would be identified as being responsible for catalysis—for instance, an acidic residue like aspartate acting as a catalytic base to deprotonate a hydroxyl group, facilitating the transfer of a phosphate (B84403) group from ATP. mdpi.com This modification would sterically hinder this compound from binding to its target, FabH, thus inactivating it. mdpi.com

Enzyme Class (Hypothetical for this compound) Co-substrate Modification Type Effect on this compound
PhosphotransferaseATPPhosphorylationPrevents binding to FabH target
AcetyltransferaseAcetyl-CoAAcetylationPrevents binding to FabH target
GlycosyltransferaseUDP-GlucoseGlycosylationPrevents binding to FabH target

Genomic and Proteomic Analysis of this compound Resistance Development

Genomic and proteomic analyses are powerful, high-throughput methods to understand the global cellular changes that lead to antibiotic resistance.

Whole-Genome Sequencing for Identification of Resistance-Associated Genes

Whole-genome sequencing (WGS) is a critical tool for identifying the genetic determinants of this compound resistance. By comparing the complete genome of an this compound-resistant bacterial strain to its susceptible parent, researchers can pinpoint mutations or newly acquired genes responsible for the resistance phenotype. mdpi.comnih.govnih.govmdpi.com

For this compound, the primary target is the essential enzyme FabH, which is involved in fatty acid biosynthesis. nih.govnih.govriken.jp WGS of laboratory-evolved resistant strains of S. aureus has been instrumental in confirming this target. When S. aureus is cultured with sub-lethal concentrations of a compound, resistant mutants can be isolated. Sequencing the genomes of these mutants often reveals single nucleotide polymorphisms (SNPs) within the gene encoding the drug's target. researchgate.netresearchgate.net In the case of this compound, mutations would be expected to arise in the fabH gene, leading to amino acid substitutions that alter the structure of the FabH active site, thereby preventing this compound from binding effectively while preserving the enzyme's essential function.

Another key finding from genomic studies was the demonstration of resistance by gene replacement. As mentioned, expressing the fabH gene from Bacillus subtilis in S. aureus confers high-level resistance. nih.gov This type of resistance mechanism, identifiable through genomic analysis, underscores the genetic plasticity that allows bacteria to evade antibiotics.

Method Application in this compound Resistance Potential Findings
Comparative Genomics (WGS)Comparing genomes of resistant and susceptible S. aureus.SNPs in the fabH gene; Mutations in regulatory elements affecting fabH expression.
Plasmid/Transposon SequencingAnalysis of mobile genetic elements in resistant strains.Identification of horizontally transferred genes, such as alternative fabH orthologs or efflux pumps.

Proteomic Profiling of Adaptive Responses in Resistant Bacterial Strains

Proteomics, the large-scale study of proteins, provides a functional snapshot of how bacteria adapt to the stress of an antibiotic. Using techniques like mass spectrometry-based quantitative proteomics, scientists can compare the entire protein profile of bacteria before and after exposure to this compound, or between resistant and susceptible strains. plos.orgmdpi.comnih.govfrontiersin.org

While specific proteomic studies on this compound resistance are not yet published, we can predict the likely findings based on studies of other antibiotics targeting fatty acid synthesis and on the known mechanism of this compound. A proteomic analysis of an this compound-resistant S. aureus strain would likely reveal several key changes. nih.gov

First, if resistance is due to mutations in FabH, the levels of the mutated FabH protein itself might be altered. Second, the cell may upregulate other enzymes in the fatty acid synthesis pathway to compensate for reduced FabH efficiency. Third, broader stress-response proteins, such as chaperones and proteases, would likely be upregulated to manage protein misfolding and damage. Finally, there could be significant changes in cell wall and membrane-related proteins as the cell adapts to altered fatty acid metabolism. nih.gov This could include the upregulation of efflux pumps, a general mechanism of resistance that actively removes the antibiotic from the cell. mdpi.com

Protein Category Predicted Change in Resistant Strain Rationale for Change
Fatty Acid Biosynthesis EnzymesUpregulation or downregulationCompensation for inhibited FabH; metabolic rewiring.
General Stress Response ProteinsUpregulationManagement of cellular stress caused by antibiotic.
Efflux Pump ProteinsUpregulationActive removal of this compound from the cytoplasm.
Cell Wall/Membrane ProteinsAltered expression levelsAdaptation to changes in membrane composition due to fatty acid inhibition.

Advanced Analytical Methodologies in Amycomycin Research

Spectroscopic Techniques for Structural Characterization and Elucidation

Spectroscopic methods are fundamental in determining the intricate molecular architecture of amycomycin.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. numberanalytics.comspringernature.comnih.gov It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. numberanalytics.com For this compound and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble the complete chemical structure. nih.govuni-saarland.de

Key NMR experiments used in this compound research include:

¹H NMR: Provides information about the chemical environment of protons.

¹³C NMR: Reveals the types of carbon atoms present in the molecule.

COSY (Correlation Spectroscopy): Establishes proton-proton correlations through covalent bonds. uni-saarland.de

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. uni-saarland.de

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments. uni-saarland.de

The chemical shifts observed in the NMR spectra of this compound provide valuable clues about its structure. For instance, a patent for this compound provides a table of chemical shifts in methanol-d4 (B120146) (MeOD) at 300 K, which serves as a reference for its structural confirmation. googleapis.com

Table 1: Representative NMR Data for this compound Structural Analysis

Technique Information Yielded Relevance to this compound
¹H NMR Proton chemical shifts and coupling constants. Defines the proton environment and their spatial relationships.
¹³C NMR Carbon chemical shifts. Identifies the carbon skeleton of the molecule.
COSY Shows which protons are coupled to each other. Helps to piece together fragments of the molecule.
HSQC Connects protons to their directly attached carbons. Confirms C-H bond linkages.

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and for profiling its metabolites. google.comevotec.com High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. evotec.comnih.gov

Metabolite profiling using techniques like untargeted metabolomics can identify novel compounds such as this compound from complex biological extracts. nih.govescholarship.org This approach involves analyzing the full range of small molecules in a sample to spot changes in metabolite composition. escholarship.org Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, and the resulting fragmentation pattern provides structural information that aids in the identification of the compound and its metabolites. nih.gov

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound from fermentation broths or other complex mixtures rely heavily on various chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the isolation and purification of this compound. googleapis.comgoogle.comncl.res.in It is also used to assess the purity of the isolated compound. sepscience.cominnovareacademics.in The process often involves reversed-phase chromatography, using stationary phases like C18. google.com Different solvent systems, such as water, methanol, and acetonitrile, are employed to achieve optimal separation. google.comchromatographyonline.com

The purity of HPLC fractions is typically assessed using a photodiode array (PDA) detector, which can detect spectral variations that might indicate the presence of co-eluting impurities. sepscience.com However, for a more definitive purity assessment, coupling HPLC with mass spectrometry (LC-MS) is preferred. sepscience.com

Table 2: HPLC in this compound Research

Application Description Significance
Isolation Separation of this compound from a complex mixture of compounds produced during fermentation. googleapis.com Enables obtaining a pure sample for structural and biological studies.
Purification Further refinement of the isolated this compound to remove any remaining impurities. ncl.res.inresearchgate.net Ensures the biological activity observed is solely due to this compound.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and even NMR (LC-NMR) provides powerful platforms for the analysis of complex mixtures containing this compound. nih.govgoogleapis.com LC-MS/MS, in particular, is a highly sensitive and specific method for quantifying compounds, even those without a natural chromophore. japsonline.com

Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) has been utilized in the chemical analysis of crude extracts from Amycolatopsis species to identify numerous metabolites. nih.gov This technique combines the high separation power of UHPLC with the high-resolution and accurate mass measurement capabilities of QTOF-MS. nih.gov

LC-MS/MS methods have been developed and validated for the determination of related aminoglycoside antibiotics in biological matrices like human plasma, demonstrating the robustness of this technique for quantitative analysis. japsonline.comresearchgate.netjapsonline.comnih.gov

Biophysical Methods for Ligand-Target Interaction Analysis

Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. drugtargetreview.com Various biophysical techniques are employed to study these ligand-target interactions. nih.govnumberanalytics.comnumberanalytics.com

These methods can provide information on:

Binding Affinity (Kd): The strength of the interaction between this compound and its target. drugtargetreview.com

Kinetics (kon and koff): The rates at which the ligand binds to and dissociates from the target. drugtargetreview.com

Stoichiometry: The ratio in which this compound and its target bind. drugtargetreview.com

Thermodynamics: The energetic forces driving the binding event. drugtargetreview.comnumberanalytics.com

Commonly used biophysical techniques include:

Surface Plasmon Resonance (SPR): Measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor surface, providing real-time kinetic and affinity data. numberanalytics.comnumberanalytics.com

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govnumberanalytics.com

MicroScale Thermophoresis (MST): Measures the directed movement of molecules along a temperature gradient, which changes upon ligand binding, to determine binding affinity. drugtargetreview.comnumberanalytics.com

Native Mass Spectrometry (nMS): Analyzes ligand-target complexes in the gas phase to determine binding stoichiometry and estimate enthalpic contributions to the interaction. drugtargetreview.com

X-ray Crystallography: Provides a detailed, atomic-level picture of how a ligand binds to its protein target. mdpi.com

Ligand-Observed NMR Spectroscopy: Studies changes in the NMR signals of the ligand in the presence of the target protein to identify binding events and characterize the binding mode. nih.govmdpi.com

Table 3: Mentioned Compound Names

Compound Name
This compound
Methanol
Acetonitrile
Trifluoroacetic acid
Amikacin (B45834)
Kanamycin
Apramycin
Tobramycin
Olanzapine
This compound A
This compound B
This compound C
This compound D
Tetrangomycin
Tetrangulol
Sakyomicin B
Tetracyclinone
Sakyomicin A
Thiazomycin
Nocathiacins
Simocyclinone D8
Grecocycline
6-deoxy-a-talose
Erythromycin
Rapamycin
Landomycin A
Gilvocarcin V
Gilvocarcin M
Saquayamycins A-D
Jadomycins
Saccharosporones A
Saccharosporones B
(+)-Ochromycinone
Tetrangulol methyl ether
Chattamycins A
Chattamycins B
Rabelomycin
Phenanthroviridone

Following a comprehensive search of scientific literature, no specific experimental research studies were identified that utilize Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the direct analysis of the chemical compound this compound.

Therefore, it is not possible to provide a detailed article with research findings, data tables, or in-depth discussion on the application of these specific advanced analytical methodologies to this compound. The requested sections on real-time binding kinetics via SPR and thermodynamic binding characterization via ITC for this compound cannot be generated based on currently available scientific data.

General information on the principles of SPR and ITC is available. tainstruments.commalvernpanalytical.comnih.govharvard.edubio-rad.com These techniques are widely used in drug discovery and molecular interaction studies. tainstruments.commalvernpanalytical.comnih.govharvard.edubio-rad.combiorxiv.org SPR allows for the real-time monitoring of binding events between a molecule immobilized on a sensor surface and an analyte in solution, providing kinetic data such as association and dissociation rates. nih.govbio-rad.combiorxiv.org ITC, on the other hand, measures the heat changes associated with molecular interactions, yielding a complete thermodynamic profile of the binding event, including enthalpy, entropy, and binding affinity. tainstruments.commalvernpanalytical.comharvard.edu

While research exists on other compounds from the Amycolatopsis genus, from which this compound is derived, this information does not directly pertain to this compound itself and therefore cannot be used to fulfill the specific requirements of this request. mdpi.comfrontiersin.orgmdpi.comglobalresearchonline.netmbl.or.kr

Preclinical in Vitro Investigation of Amycomycin Efficacy

Assessment of Antimicrobial Spectrum and Potency against Bacterial Pathogens

A critical first step in characterizing a new antibiotic is to determine the range of bacteria it can inhibit or kill and the concentrations at which it is effective. This subsection outlines the determination of Amycomycin's antimicrobial spectrum and its potency.

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. idexx.comidexx.dkmcmaster.ca The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. bmglabtech.com

Research has demonstrated that this compound is a potent inhibitor of Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of approximately 30 nM (nanomolar). nih.gov This high level of potency indicates that a very low concentration of the compound is needed to prevent the growth of this significant human pathogen.

While the MIC against S. aureus has been established, comprehensive studies detailing the MICs of this compound against a broader spectrum of bacterial pathogens are not extensively available in the peer-reviewed literature. Furthermore, specific Minimum Bactericidal Concentration (MBC) values for this compound against any bacterial strain have not been reported in the currently available scientific literature.

Bacterial PathogenStrainMIC
Staphylococcus aureusNot Specified~30 nM

Evaluation of Activity against Clinically Relevant Multidrug-Resistant (MDR) Strains

The rise of multidrug-resistant (MDR) bacteria presents a major global health challenge. Therefore, a key evaluation for any new antibiotic is its effectiveness against these resilient strains.

This compound has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In a mouse model of a superficial skin infection, treatment with this compound resulted in a significant decrease in the bioluminescence from a lux-operon-tagged MRSA USA300 strain, comparable to the reduction seen with the established antibiotic mupirocin. nih.gov This was further confirmed by a reduction in the number of colony-forming units recovered from the infection sites. nih.gov

Detailed investigations into the activity of this compound against a wider array of clinically important MDR strains, such as vancomycin-resistant Enterococcus (VRE), carbapenem-resistant Enterobacteriaceae (CRE), or multidrug-resistant Pseudomonas aeruginosa, have not been reported in the available scientific literature.

MDR PathogenStrainActivity
Methicillin-Resistant Staphylococcus aureus (MRSA)USA300Effective in reducing bacterial burden in a mouse skin infection model. nih.gov

Cellular Permeability and Intracellular Accumulation Studies

For an antibiotic to be effective against intracellular pathogens or to reach its target within the bacterial cell, it must be able to cross the bacterial cell membrane(s). This section addresses the cellular permeability and accumulation of this compound.

Quantification of this compound Uptake and Distribution in Bacterial Cells

Currently, there is no specific data available in the peer-reviewed literature that quantifies the uptake and intracellular distribution of this compound in bacterial cells. Such studies are crucial for understanding the concentration of the drug that reaches its intracellular target.

Mechanisms of this compound Translocation Across Bacterial Membranes

The specific mechanisms by which this compound crosses the bacterial cell membrane to reach its cytoplasmic target, the FabH enzyme, have not been elucidated in published research. It is unknown whether this translocation occurs via passive diffusion, through porin channels, or via an active transport system. biorxiv.orgcnrs.fr

Time-Kill Kinetics and Post-Antibiotic Effects

Time-kill kinetic studies provide information on the rate at which an antibiotic kills a bacterial population. nih.govuem.br The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. derangedphysiology.comemerypharma.com

There are currently no published studies on the time-kill kinetics or the post-antibiotic effect of this compound. Therefore, information regarding the speed of its bactericidal or bacteriostatic action and the duration of its suppressive effects after removal of the drug is not available.

Future Directions and Drug Discovery Perspectives for Amycomycin

Rational Design of Next-Generation Amycomycin Analogues

Rational drug design involves understanding the structure and mechanism of action of a compound and its target to create modified versions with improved properties. researchgate.netwikipedia.org For this compound, this approach can be leveraged to address limitations and enhance its therapeutic potential.

Strategies for Overcoming Evolved Resistance Mechanisms through Structural Innovation

Bacterial resistance to antibiotics can arise through various mechanisms, including enzymatic inactivation, modification of the target site, reduced permeability, and efflux pumps. wikipedia.orgnih.govfrontiersin.orgresearchgate.net Since this compound targets FabH, resistance could potentially involve mutations in the fabH gene or mechanisms that prevent the drug from reaching its target. nih.gov

Structural innovation in this compound analogues could focus on modifications that:

Circumvent enzymatic modification by bacterial resistance enzymes. While specific enzymes targeting this compound are not extensively detailed in the provided snippets, aminoglycosides, which are structurally distinct but also natural products, are subject to modification by N-acetyltransferases, O-nucleotidyltransferases, and O-phosphotransferases. nih.govnih.gov Understanding potential modification sites on this compound's unique structure, which includes an epoxide isonitrile warhead nih.gov, is crucial for designing resistant analogues.

Maintain or enhance binding affinity to mutated FabH enzymes. Crystal structures of FabH from different bacteria, such as Bacillus subtilis, can provide insights into active site architecture and potential resistance-conferring mutations, guiding the design of analogues that can still effectively inhibit the enzyme. nih.gov

Improve intracellular accumulation by evading efflux pumps or enhancing penetration through bacterial cell walls. nih.govfrontiersin.orgresearchgate.net Gram-negative bacteria, for instance, have an outer membrane that can restrict the entry of many antibiotics. mdpi.comeoscu.com

Research findings on FabH structure and function, particularly in resistant strains, would be critical for informing these structural modifications. For example, studies on Bacillus subtilis FabH homologs show structural differences that may relate to sensitivity to natural product inhibitors. nih.gov

Combination Therapy Strategies Involving this compound

Combination therapy, the use of multiple antimicrobial agents simultaneously, is a strategy employed to enhance efficacy, broaden the spectrum of activity, and mitigate the development of resistance. nih.govresearchgate.net Exploring combinations involving this compound holds promise for future therapeutic applications.

Synergistic Interactions with Currently Approved Antimicrobials

Combining this compound with existing antibiotics could lead to synergistic effects, where the combined impact is greater than the sum of their individual effects. nih.govresearchgate.net This could allow for lower doses of each drug, potentially reducing toxicity and improving patient outcomes. nih.gov

Identifying synergistic combinations would require in vitro studies evaluating the combined effect of this compound with various classes of antibiotics (e.g., beta-lactams, aminoglycosides, quinolones, macrolides) against relevant pathogens, particularly resistant strains. openmicrobiologyjournal.comnih.govmdpi.com

While no specific studies on this compound combinations were found, research on combinations involving other antibiotics, such as amikacin (B45834) with levofloxacin (B1675101) against Staphylococcus aureus, demonstrates the potential for synergistic interactions. openmicrobiologyjournal.com

Data from such studies could be presented in tables showing the Fractional Inhibitory Concentration Index (FIC Index), a common measure of synergy in checkerboard assays.

CombinationOrganism testedFIC IndexInterpretation
This compound + Antibiotic XS. aureus< 0.5Synergistic
This compound + Antibiotic YS. aureus0.5 - 4Additive
This compound + Antibiotic ZS. aureus> 4Antagonistic

Mitigating Resistance Development through Combined Modalities

Combination therapy can help mitigate resistance development by imposing a higher genetic barrier for the emergence of resistance. nih.gov If resistance to one drug arises, the bacteria are still susceptible to the other drug(s).

Combining this compound with agents that target different pathways or have different resistance mechanisms could make it more difficult for bacteria to develop resistance simultaneously. nih.gov For example, combining this compound (targeting fatty acid synthesis) with an antibiotic targeting protein synthesis or cell wall synthesis could be explored.

Studies evaluating the frequency of resistance emergence in the presence of this compound alone versus in combination with other agents would provide valuable data on this aspect.

Integration of Computational and Artificial Intelligence Approaches in this compound Discovery

Applications of computational and AI approaches in this compound discovery could include:

Virtual Screening: Screening large libraries of compounds in silico to identify potential this compound analogues or synergistic partners based on predicted binding to FabH or other relevant targets. researchgate.netgubra.dkwikipedia.org

De Novo Design: Using generative AI models to design novel molecules with desired properties, such as improved activity against resistant strains or expanded spectrum, based on the this compound scaffold and FabH structural information. roche.comgubra.dk

Predictive Modeling: Developing models to predict the efficacy, potential toxicity (though toxicity profiles are excluded from this article), and pharmacokinetic properties of this compound analogues, guiding the selection of the most promising candidates for synthesis and testing. researchgate.netgubra.dk

Understanding Resistance Mechanisms: Employing computational simulations to study the interactions between this compound and FabH, including how mutations in FabH or the presence of efflux pumps might affect binding and efficacy. nih.gov This can inform the rational design of analogues.

Identifying Synergistic Combinations: Using AI to analyze large datasets of antimicrobial interactions and predict potential synergistic combinations involving this compound. plos.org

In Silico Screening for Novel Targets and Modulators

In silico screening methodologies are widely employed in drug discovery to identify potential novel targets and modulators for antimicrobial agents mdpi.comnih.gov. These computational techniques can involve virtual screening of large compound libraries against specific bacterial proteins or pathways to predict binding affinities and potential inhibitory effects mdpi.comnih.gov. Subtractive proteomics, for instance, can identify essential bacterial proteins as potential drug targets mdpi.com. Molecular dynamics simulations can further analyze the interaction strength and stability between potential drugs and target proteins mdpi.com. While these methods hold promise for identifying new applications or enhancing the activity of antimicrobial compounds, specific research detailing the application of in silico screening for identifying novel targets or modulators of this compound was not found in the consulted literature.

Machine Learning for Predictive Structure-Activity Relationship Modeling and Resistance Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in antimicrobial resistance (AMR) research frontiersin.orgnih.govfrontiersin.org. These technologies can analyze large-scale biomedical data, including genomic information, to uncover patterns and mechanisms underlying resistance development frontiersin.orgnih.gov. ML models can predict the susceptibility of microorganisms to specific antibiotics based on genomic sequences and known resistance phenotypes frontiersin.orgnih.gov. They can also be used to predict resistance mechanisms and identify genetic variations associated with resistance frontiersin.orgbiorxiv.org. Predictive structure-activity relationship (SAR) modeling using ML can help in understanding how chemical modifications to a compound might affect its activity and predict the efficacy of new derivatives frontiersin.org. Despite the growing use of ML in predicting AMR and modeling SAR for various antimicrobials, specific studies applying these techniques to this compound for predictive SAR modeling or resistance prediction were not identified in the available search results.

Addressing Underexplored Aspects of this compound Biological Activity

Investigation of Immunomodulatory or Anti-Virulence Properties

Beyond direct bactericidal or bacteriostatic effects, some antimicrobial agents have demonstrated immunomodulatory or anti-virulence properties nih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.gov. Anti-virulence strategies aim to disarm pathogens by interfering with factors essential for infection establishment and progression, such as toxins, adhesion molecules, or quorum sensing systems, rather than directly killing the bacteria frontiersin.orgnih.gov. This approach may exert less selective pressure for the development of resistance nih.gov. Immunomodulatory effects can involve influencing the host immune response to infection frontiersin.org. While the potential for antimicrobial compounds to possess these additional properties is recognized, research specifically investigating the immunomodulatory or anti-virulence properties of this compound was not found in the reviewed literature.

Exploring Potential for Applications Beyond Direct Antimicrobial Action

The primary focus for many antimicrobial compounds is their direct effect on bacteria. However, some compounds initially studied for antimicrobial activity may possess other biological activities or have applications in different contexts researchgate.netgoogleapis.com. Exploring potential applications beyond direct antimicrobial action could broaden the therapeutic utility of a compound. This might involve investigating effects on host cells, interactions with other biological systems, or novel formulations for different purposes. While this compound has been mentioned in general lists of antimicrobial agents googleapis.com and in the context of chemical synthesis researchgate.net, specific details regarding explorations into applications for this compound beyond its direct antimicrobial action were not found in the conducted searches.

Q & A

Q. How can researchers integrate multi-omics data to elucidate this compound’s impact on bacterial transcriptomics and metabolomics?

  • Methodological Answer : Pair RNA-seq with LC-MS-based metabolomics to profile bacterial responses post-treatment. Bioinformatics pipelines (e.g., KEGG pathway enrichment) can link differentially expressed genes to metabolic shifts. Validate findings with CRISPR-Cas9 knockouts of key pathways .

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